molecular formula C23H23N3O4S B2942558 2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-62-5

2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2942558
CAS RN: 941879-62-5
M. Wt: 437.51
InChI Key: FZBVVPABZSKTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide was obtained by the amidation of 2-hydroxy-5-chloroaniline with 3,4-dimethoxybenzoic acid by using 1,1’-carbonyldiimidazole . The product was then cyclized to benzoxazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been studied extensively . For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on analogs of benzothiazole derivatives has demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds are synthesized and characterized through various spectroscopic techniques, highlighting their potential as novel antibacterial agents. The synthesis process involves the reaction of benzothiazole with aldehydes to produce Schiff bases, which have shown promising results in non-cytotoxic concentrations against mammalian cell lines (Palkar et al., 2017).

Anticancer Evaluation

Compounds structurally similar to "2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" have been synthesized and evaluated for their anticancer activity. These studies involve the design, synthesis, and biological evaluation of novel compounds with potential anticancer properties. For instance, derivatives containing the thiadiazole scaffold coupled with benzamide groups have shown promising anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancer (Tiwari et al., 2017).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry . Future research could focus on the design and development of different thiazole derivatives with improved pharmacological properties and lesser side effects . Additionally, more studies are needed to understand the exact mechanism of action of these compounds .

properties

IUPAC Name

2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-29-17-12-11-15(13-18(17)30-2)24-22(28)16-9-6-10-19-20(16)25-23(31-19)26-21(27)14-7-4-3-5-8-14/h3-5,7-8,11-13,16H,6,9-10H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBVVPABZSKTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.